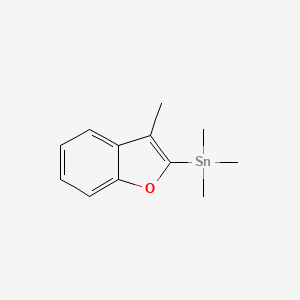
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane is an organotin compound featuring a benzofuran ring substituted with a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-methyl-1-benzofuran-2-yl)stannane typically involves the introduction of a trimethylstannyl group to a benzofuran derivative. One common method is the reaction of 3-methyl-1-benzofuran-2-yl lithium with trimethyltin chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the stannane group to other functional groups.
Substitution: The trimethylstannyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or organometallic reagents are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups.
Scientific Research Applications
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Trimethyl(3-methyl-1-benzofuran-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can facilitate the binding of the compound to specific sites, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(2-benzofuranyl)stannane
- Trimethyl(3-methyl-2-benzofuranyl)stannane
- Trimethyl(3,5-dimethyl-2-benzofuranyl)stannane
Uniqueness
Trimethyl(3-methyl-1-benzofuran-2-yl)stannane is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
96336-09-3 |
|---|---|
Molecular Formula |
C12H16OSn |
Molecular Weight |
294.96 g/mol |
IUPAC Name |
trimethyl-(3-methyl-1-benzofuran-2-yl)stannane |
InChI |
InChI=1S/C9H7O.3CH3.Sn/c1-7-6-10-9-5-3-2-4-8(7)9;;;;/h2-5H,1H3;3*1H3; |
InChI Key |
IFBXDOJANBRODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















